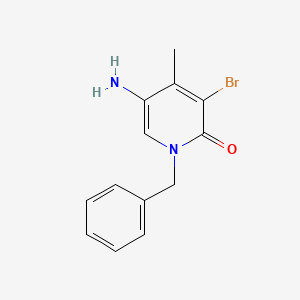
5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound that features a pyridinone core substituted with amino, benzyl, bromo, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.
Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine.
Benzylation: The benzyl group can be added through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product would be the dehalogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.
Biology and Medicine:
Pharmacological Studies: Due to its structural features, the compound may exhibit biological activity and can be studied for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
- 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one
Comparison:
- Structural Differences: The presence of different substituents such as the benzyl and amino groups can significantly alter the chemical and biological properties of these compounds.
- Unique Features: 5-Amino-1-benzyl-3-bromo-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which may confer distinct reactivity and potential applications.
特性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC名 |
5-amino-1-benzyl-3-bromo-4-methylpyridin-2-one |
InChI |
InChI=1S/C13H13BrN2O/c1-9-11(15)8-16(13(17)12(9)14)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |
InChIキー |
BCLQNWPNJSPKJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1N)CC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


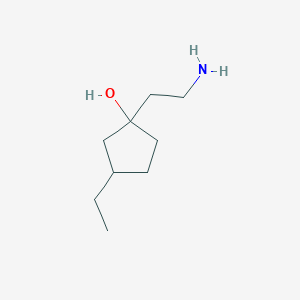
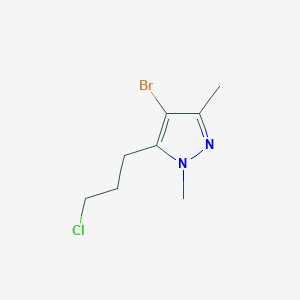
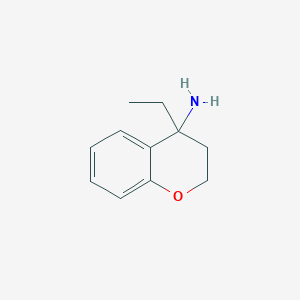
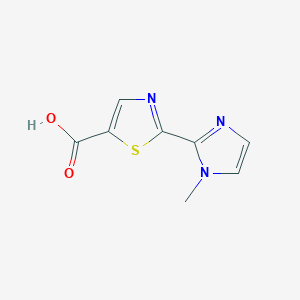
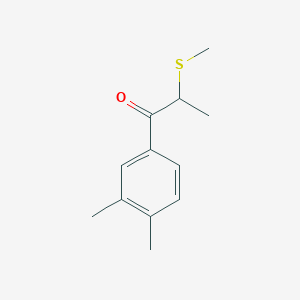
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)

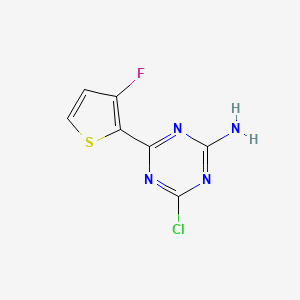
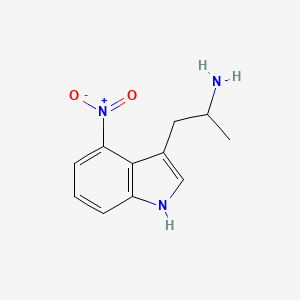
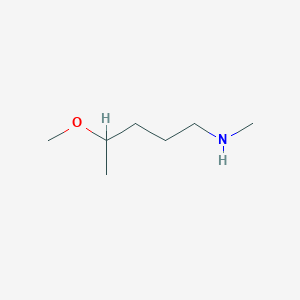
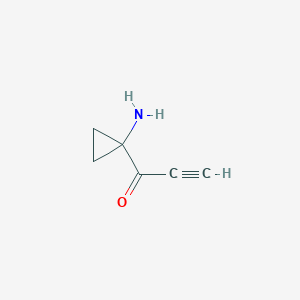
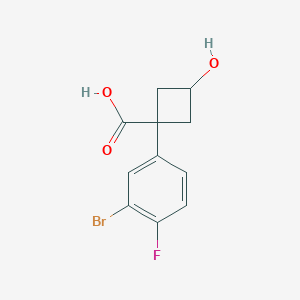

![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
